N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of checkpoint kinase 1 (Chk1), which plays a crucial role in the DNA damage response pathway.
Scientific Research Applications
Radioligand Development for Neurodegenerative Disorders
The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including compounds with structural similarities to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, labeled with fluorine-18, have been prepared for positron emission tomography (PET) imaging, potentially aiding in the study of neurodegenerative disorders through the visualization of PBR expression (Fookes et al., 2008).
Antiulcer Agents Development
Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents that exhibit both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. Their mechanism may involve inhibition of the H+/K+-ATPase enzyme, suggesting potential therapeutic applications in treating ulcers (Kaminski et al., 1985).
Antineoplastic Activity
Research into imidazo[1,2-a]pyrimidin-5(1H)-ones, similar in structure to this compound, has explored their potential as antineoplastic agents. Although some synthesized compounds demonstrated in vitro antineoplastic activity, further investigation is required to ascertain their therapeutic viability (Badawey & Kappe, 1995).
Environmental Considerations in Synthesis
The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water represents an environmentally friendly method, underscoring the importance of green chemistry in developing compounds with structural similarities to this compound (Liu, Lei, & Hu, 2012).
Comprehensive Reviews on Imidazo[1,2-a]pyridines
Reviews on the pharmacology of imidazo[1,2-a]pyridines have highlighted the significant interest in this scaffold within medicinal chemistry, demonstrating its broad applications across various therapeutic areas. Such reviews can provide a foundational understanding of the potential uses of this compound in drug development (Enguehard-Gueiffier & Gueiffier, 2007).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents, which suggests that it may have good bioavailability .
Result of Action
Imidazole derivatives have been reported to show a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .
properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(10-22-13-4-2-1-3-5-13)19-12-8-17-15(18-9-12)20-7-6-16-11-20/h1-9,11H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCABPUZGSZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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